3,4-Dichloro-N-(2-chloroethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-N-(2-chloroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-3-4-13-9(14)6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZHORZVAHONJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165236 | |
| Record name | 3,4-Dichloro-N-(2-chloroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15317-17-6 | |
| Record name | 3,4-Dichloro-N-(2-chloroethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015317176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-N-(2-chloroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3,4 Dichloro N 2 Chloroethyl Benzamide
Established Synthetic Routes and Precursor Chemistry
The primary and most direct method for the synthesis of 3,4-Dichloro-N-(2-chloroethyl)benzamide involves the formation of an amide bond between a derivative of 3,4-dichlorobenzoic acid and 2-chloroethylamine (B1212225).
Amidation Reactions Involving 3,4-Dichlorobenzoyl Halides and 2-Chloroethylamine
The reaction of 3,4-dichlorobenzoyl chloride with 2-chloroethylamine hydrochloride in the presence of a base is a common and efficient method for the preparation of this compound. The acyl chloride, being highly reactive, readily undergoes nucleophilic attack by the primary amine.
This reaction is typically carried out in a suitable solvent, and a variety of bases can be employed to neutralize the hydrogen chloride that is liberated during the reaction, driving the equilibrium towards the product. The choice of base and solvent can influence the reaction rate and yield.
A general representation of this amidation reaction is as follows:
Where 'B' represents a base.
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| 3,4-Dichlorobenzoyl chloride | 2-Chloroethylamine hydrochloride | Base (e.g., triethylamine, pyridine) | This compound |
Exploration of Alternative Benzoylation and Amine Reactivity Strategies
While the use of acyl halides is prevalent, other methods for amide bond formation can be employed. These alternative strategies may involve the activation of 3,4-dichlorobenzoic acid with various coupling reagents. researchgate.net For instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an active ester intermediate which then reacts with 2-chloroethylamine. fishersci.it
Furthermore, direct amidation of 3,4-dichlorobenzoic acid with 2-chloroethylamine can be achieved under high temperatures or with the use of specific catalysts, although these methods are generally less common for this particular transformation. researchgate.net The reactivity of the amine can also be modulated, for example, by using the free base of 2-chloroethylamine, which requires careful handling due to its instability.
Chemical Transformations and Derivatization
The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a range of derivatives.
Intramolecular Cyclization Reactions (e.g., formation of Oxazoline (B21484) Derivatives)
Under basic conditions, this compound can undergo intramolecular cyclization to form 2-(3,4-dichlorophenyl)-2-oxazoline. This reaction proceeds via an intramolecular nucleophilic substitution, where the amide oxygen, after deprotonation, acts as a nucleophile, attacking the carbon atom bearing the chlorine on the ethyl chain. This type of cyclization is a well-established method for the synthesis of 2-oxazolines. mdpi.comnih.gov
The general transformation is depicted below:
| Starting Material | Reagent | Product |
| This compound | Base (e.g., Sodium Hydroxide) | 2-(3,4-Dichlorophenyl)-2-oxazoline |
This intramolecular cyclization is a key reaction, as oxazoline derivatives are valuable intermediates in organic synthesis and are present in some biologically active compounds. nih.govchemrxiv.org A reverse reaction, the ring-opening of 2-amido-aryl oxazolines to N-(2-chloroethyl)benzamides, can be achieved using reagents like aluminum chloride. rsc.org
Nucleophilic Substitution and Functional Group Interconversion on the 2-Chloroethyl Moiety
The chlorine atom on the 2-chloroethyl group is susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the introduction of different functional groups at this position. For example, reaction with amines, thiols, or alkoxides can lead to the corresponding amino, thioether, or ether derivatives.
These transformations significantly expand the chemical diversity of compounds that can be derived from this compound. The efficiency of these substitution reactions depends on the nature of the nucleophile and the reaction conditions.
| Nucleophile | Product Type |
| R₂NH | N,N-Disubstituted aminoethyl derivative |
| RSH | Thioether derivative |
| RO⁻ | Ether derivative |
Functional group interconversion can also be performed. For instance, the chloro group can be converted to other halides or pseudohalides, further expanding the synthetic possibilities. ub.eduimperial.ac.uk
Electrophilic and Nucleophilic Modifications of the 3,4-Dichlorobenzoyl Aromatic Core
The 3,4-dichlorobenzoyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms and the amide group. minia.edu.egmsu.edu However, under forcing conditions, further substitution could potentially occur, with the directing effects of the existing substituents influencing the position of the incoming electrophile. The chlorine atoms are ortho, para-directing, while the amide group is also ortho, para-directing. The interplay of these directing effects would likely lead to a mixture of products.
Nucleophilic aromatic substitution (SNAAr) on the dichlorinated ring is also a possibility, particularly if a strong electron-withdrawing group is present on the ring to activate it. libretexts.orglibretexts.org The reaction would involve the displacement of one of the chlorine atoms by a strong nucleophile. The position of the substitution would be influenced by the ability of the ring to stabilize the intermediate Meisenheimer complex. libretexts.orgquizlet.com However, without additional activating groups, such reactions typically require harsh conditions.
Mechanistic Investigations of Synthetic Transformations
The formation of this compound from 3,4-dichlorobenzoyl chloride and 2-chloroethylamine proceeds through a well-established nucleophilic acyl substitution mechanism. This multi-step process is initiated by the nucleophilic attack of the nitrogen atom of 2-chloroethylamine on the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride.
This attack results in the formation of a tetrahedral intermediate, in which the carbonyl double bond is broken, and the oxygen atom carries a negative charge. The stability of this intermediate is crucial for the progression of the reaction. The subsequent step involves the collapse of this tetrahedral intermediate, where the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. The final step of the mechanism is the deprotonation of the nitrogen atom, typically by a base present in the reaction mixture, to yield the final amide product, this compound, and a hydrochloride salt of the base.
While no specific in-depth mechanistic studies for this exact transformation have been found in the reviewed literature, the reaction is expected to follow this general and well-documented pathway for acylation of amines with acyl chlorides. The reaction kinetics and the stability of the tetrahedral intermediate can be influenced by factors such as the solvent, the nature of the base used, and the reaction temperature.
A summary of the key reactants and their roles in the primary synthetic pathway is presented in the table below.
| Compound Name | Role in Synthesis |
| 3,4-Dichlorobenzoic acid | Starting material for the acyl chloride |
| Thionyl chloride | Reagent to convert carboxylic acid to acyl chloride |
| 3,4-Dichlorobenzoyl chloride | Electrophilic reactant in amide bond formation |
| 2-Chloroethylamine | Nucleophilic reactant in amide bond formation |
| 2-Chloroethylamine hydrochloride | Alternative nucleophilic reactant, requires a base |
| Triethylamine | Base to neutralize HCl byproduct |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent for direct amide synthesis from carboxylic acid |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent for direct amide synthesis from carboxylic acid |
Advanced Spectroscopic and Analytical Characterization of 3,4 Dichloro N 2 Chloroethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3,4-Dichloro-N-(2-chloroethyl)benzamide, a combination of one-dimensional and two-dimensional NMR techniques would be required for unambiguous structural confirmation.
Proton NMR (¹H NMR) Analysis
In ¹H NMR spectroscopy of this compound, the protons on the aromatic ring and the ethylamide side chain would produce distinct signals. The aromatic region would show a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring.
Aromatic Protons: The three protons on the dichlorinated benzene ring are in different chemical environments and would theoretically give rise to three separate signals. Due to the electron-withdrawing nature of the chlorine atoms and the amide group, these protons would be expected to resonate at downfield chemical shifts, typically in the range of δ 7.5-8.0 ppm.
The proton at position 2 (ortho to the carbonyl group) would likely appear as a doublet.
The proton at position 5 (between the two chlorine atoms) would likely appear as a doublet of doublets.
The proton at position 6 (ortho to a chlorine atom) would appear as a doublet.
Amide Proton (N-H): The amide proton would typically appear as a broad singlet or a triplet, with its chemical shift being highly dependent on solvent and concentration, but generally expected in the δ 6.5-8.5 ppm range.
Ethyl Protons (-CH₂CH₂-): The two methylene (B1212753) groups of the chloroethyl side chain would show signals characteristic of an A₂B₂ system, appearing as two triplets.
The methylene group attached to the nitrogen (-NH-CH₂ -) would be deshielded by the adjacent amide nitrogen, resonating around δ 3.7-3.9 ppm.
The methylene group attached to the chlorine (-CH₂ -Cl) would be further deshielded by the electronegative chlorine atom, with its signal expected around δ 3.6-3.8 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H-2 | 7.8-8.0 | Doublet (d) |
| Aromatic H-5 | 7.6-7.8 | Doublet of Doublets (dd) |
| Aromatic H-6 | 7.5-7.7 | Doublet (d) |
| Amide N-H | 6.5-8.5 | Broad Singlet (br s) or Triplet (t) |
| -NH-CH₂ - | 3.7-3.9 | Triplet (t) |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be expected.
Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and would appear far downfield, typically in the range of δ 165-170 ppm.
Aromatic Carbons: The six carbons of the benzene ring would produce six distinct signals.
The carbon attached to the carbonyl group (C-1) would be found around δ 135-140 ppm.
The carbons bearing the chlorine atoms (C-3 and C-4) would have their chemical shifts influenced by the halogen, appearing in the δ 130-138 ppm range.
The remaining aromatic carbons (C-2, C-5, C-6) would resonate in the typical aromatic region of δ 125-130 ppm.
Ethyl Carbons (-CH₂CH₂-): The two methylene carbons would be observed in the upfield region.
The carbon adjacent to the nitrogen (-NH-C H₂-) would be expected around δ 42-45 ppm.
The carbon bonded to the chlorine (-C H₂-Cl) would also be in a similar region, around δ 40-43 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165-170 |
| Aromatic C-1 | 135-140 |
| Aromatic C-3 | 132-138 |
| Aromatic C-4 | 130-136 |
| Aromatic C-2 | 128-132 |
| Aromatic C-5 | 127-131 |
| Aromatic C-6 | 125-129 |
| -NH-C H₂- | 42-45 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected correlations would be between the adjacent protons on the aromatic ring and, crucially, between the two methylene groups (-CH₂-CH₂) in the ethyl side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. It would be used to unambiguously assign the signals for each CH group in the aromatic ring and the two CH₂ groups in the side chain.
The amide proton (N-H) to the carbonyl carbon (C=O) and the adjacent methylene carbon (-NH-C H₂-).
The aromatic proton at C-2 to the carbonyl carbon (C=O).
The methylene protons (-NH-CH₂ -) to the carbonyl carbon (C=O).
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a compound. For this compound (C₉H₈Cl₃NO), HRMS would be used to confirm its molecular formula. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The expected exact mass would be calculated based on the most abundant isotopes.
Coupling with Gas Chromatography (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is ideal for separating volatile and thermally stable compounds, confirming the purity of a sample, and identifying its components.
In a GC-MS analysis of this compound, the compound would first travel through the GC column and be separated from any impurities, with its retention time serving as an identifying characteristic under specific chromatographic conditions. Upon entering the mass spectrometer, the molecule would be ionized (typically by electron impact, EI), causing it to fragment in a reproducible manner.
The resulting mass spectrum would show a molecular ion peak [M]⁺, and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that helps to confirm the structure. Key expected fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the benzene ring, leading to a [C₇H₃Cl₂O]⁺ ion (m/z 173).
Cleavage of the N-ethyl bond: Loss of the chloroethyl group to form the 3,4-dichlorobenzoyl cation.
Loss of HCl: Elimination of a molecule of hydrogen chloride from the molecular ion.
The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a high degree of confidence in the identification and purity assessment of the compound.
Integration with Liquid Chromatography (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within a complex mixture. Its high sensitivity and selectivity make it indispensable for pharmaceutical analysis, metabolite identification, and impurity profiling. sciencepublishinggroup.com The hyphenation of LC, which separates compounds based on their physicochemical properties, with MS, which provides mass-to-charge ratio (m/z) information, allows for unequivocal identification. chromatographyonline.com
For the analysis of this compound, a reverse-phase HPLC method coupled with a mass spectrometer, typically using electrospray ionization (ESI), is highly effective. ESI is a soft ionization technique that usually results in the formation of a prominent protonated molecule [M+H]⁺, which is crucial for determining the molecular weight. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions.
The fragmentation of this compound in MS/MS analysis is predictable. Key fragmentation pathways include the cleavage of the amide bond, loss of the chloroethyl group, and cleavages adjacent to the dichlorinated benzene ring. The isotopic pattern resulting from the presence of three chlorine atoms (two on the ring, one on the ethyl chain) provides a distinct signature that greatly aids in identification. The characteristic 3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes will be evident in the molecular ion cluster and any chlorine-containing fragments.
Table 1: Proposed LC-MS/MS Method Parameters for this compound
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| MS Detector | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) and MRM (for quantification) |
Table 2: Predicted Mass Fragmentation Data for [M+H]⁺ of this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Fragment Structure/Origin |
|---|---|---|
| 252/254/256 | [M+H]⁺ | Protonated molecular ion |
| 174/176 | [C₇H₄Cl₂O]⁺ | Loss of the N-(2-chloroethyl)amine moiety |
| 146/148 | [C₆H₄Cl₂]⁺ | Loss of the CONH(CH₂)₂Cl group |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular fingerprint. For this compound, FT-IR analysis can confirm the presence of key structural features such as the amide group, the aromatic ring, and the carbon-chlorine bonds.
The IR spectrum of this compound is expected to show a distinct set of absorption bands. The N-H stretch of the secondary amide will appear as a sharp peak in the 3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, will produce a strong, sharp absorption around 1650 cm⁻¹. The N-H bending vibration, or Amide II band, is expected near 1550 cm⁻¹. Furthermore, characteristic absorptions for the C-Cl bonds on both the aromatic ring and the alkyl chain, as well as aromatic C-H and C=C stretching vibrations, will be present.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~2950-2850 | C-H Stretch | Alkyl (CH₂) |
| ~1650 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1550 | N-H Bend (Amide II) | Amide N-H |
| ~1475 | C=C Stretch | Aromatic Ring |
Chromatographic Methods for Separation, Isolation, and Purity Assessment
Chromatographic techniques are paramount for separating this compound from starting materials, by-products, or impurities, and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment of non-volatile, thermally sensitive compounds like this compound. A reverse-phase method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18 or C8) using a polar mobile phase.
Table 4: Proposed HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| System | HPLC with UV/PDA Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | Ambient or 30 °C |
| Detection Wavelength | 254 nm |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While benzamides can be analyzed by GC, the polarity and molecular weight of this compound may require elevated temperatures, which could risk thermal degradation. However, with an appropriate setup, GC can be used for purity analysis, especially when coupled with a mass spectrometer (GC-MS).
For GC analysis, the compound would be dissolved in a volatile organic solvent and injected into the instrument. The high temperature of the injection port vaporizes the sample, which is then swept onto the analytical column by an inert carrier gas (e.g., helium or nitrogen). Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A nonpolar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5), is often suitable for this type of analysis. Detection can be accomplished using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of peaks.
Table 5: Proposed GC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| System | Gas Chromatograph with FID or MS Detector |
| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temp. | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector Temp. | 300 °C (FID) or 280 °C (MS Transfer Line) |
| Injection Mode | Split (e.g., 50:1) |
Theoretical and Computational Studies on 3,4 Dichloro N 2 Chloroethyl Benzamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. For a molecule like 3,4-Dichloro-N-(2-chloroethyl)benzamide, these methods can elucidate how the arrangement of electrons influences its chemical nature.
Molecular Orbital (MO) theory is a powerful tool for describing the electronic characteristics of a molecule. A key application is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of a molecule's reactivity.
HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a greater tendency to act as an electron donor in reactions. In this compound, the HOMO would likely be distributed over the electron-rich dichlorophenyl ring and the amide group. sci-hub.se
LUMO: Represents the orbital that is most likely to accept an electron. A lower LUMO energy indicates a greater propensity to act as an electron acceptor. The LUMO for this compound would be influenced by the electronegative chlorine atoms and the carbonyl group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. sci-hub.se A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
Computational studies on other substituted benzamides have shown that the nature and position of substituents significantly alter the HOMO-LUMO energies and, consequently, the molecule's reactivity profile. sci-hub.setandfonline.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
This table presents illustrative values to demonstrate the concepts of HOMO-LUMO analysis. Actual values would require specific quantum chemical calculations.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.85 | Moderate electron-donating capability |
| LUMO Energy | -1.20 | Moderate electron-accepting capability |
| Energy Gap (ΔE) | 5.65 | High kinetic stability, low reactivity |
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.govyoutube.com For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. orientjchem.org
Calculate Spectroscopic Properties: Predict vibrational frequencies (infrared and Raman spectra) that can be compared with experimental data to confirm the molecular structure. dntb.gov.ua
Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions and sites of reaction. For this molecule, negative potential would be expected around the carbonyl oxygen and chlorine atoms, while positive potential would be located around the amide hydrogen. researchgate.net
DFT has proven effective in studying related benzamide (B126) and chloroethyl compounds, providing reliable insights into their electronic properties and reactivity. dntb.gov.uatandfonline.comnih.gov
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the N-(2-chloroethyl) side chain allows the this compound molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them.
This is typically done by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry. By systematically rotating key single bonds (e.g., the C-N bond of the amide or the C-C bonds in the ethyl chain) and calculating the energy at each step, a conformational energy profile can be generated. The points of lowest energy on this profile correspond to the most stable conformers. Such analyses on similar molecules have shown that even subtle changes in structure can lead to different preferred conformations, which in turn can affect the molecule's properties. tandfonline.com
Molecular Modeling for Elucidating Structure-Property Relationships
Molecular modeling encompasses a range of computational techniques used to build and analyze molecular models to understand the relationship between a molecule's structure and its macroscopic properties (Structure-Property Relationships, SPR). For this compound, modeling can help predict:
Physicochemical Properties: Parameters such as lipophilicity (logP), solubility, and dipole moment can be calculated. The presence of three chlorine atoms and a polar amide group suggests a molecule with mixed polarity.
Receptor Binding: If the molecule is being investigated for biological activity, molecular docking simulations can predict how it might bind to the active site of a target protein. nih.govvensel.org These simulations score different binding poses based on intermolecular interactions like hydrogen bonds and hydrophobic contacts, providing hypotheses about its mechanism of action. Studies on other benzamide derivatives have successfully used these techniques to design molecules with specific biological activities. nih.gov
Reaction Mechanism Simulations and Transition State Analysis in Chemical Processes
Computational chemistry can be used to simulate potential chemical reactions involving this compound and to analyze the underlying mechanisms. For example, the chloroethyl group is known to be reactive and can potentially undergo intramolecular cyclization or intermolecular substitution reactions.
By modeling a proposed reaction pathway, researchers can:
Identify Intermediates and Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. nih.gov
Evaluate Reaction Thermodynamics: Determine whether a reaction is energetically favorable by calculating the energy difference between products and reactants.
For instance, a simulation could model the intramolecular cyclization of the chloroethyl group to form a heterocyclic ring, a common reaction for such moieties. The analysis would identify the transition state structure for this cyclization and calculate its activation energy, thereby predicting the likelihood and kinetics of this process. Similar computational approaches have been used to understand the chlorination mechanisms of other amides. nih.gov
Chemical Reactivity and Mechanistic Studies of 3,4 Dichloro N 2 Chloroethyl Benzamide
Electrophilic and Nucleophilic Reactivity of the 2-Chloroethyl Group
The 2-chloroethyl group attached to the amide nitrogen is a primary site of reactivity in 3,4-Dichloro-N-(2-chloroethyl)benzamide. The carbon atom bonded to the chlorine is electron-deficient, making it an electrophilic center susceptible to attack by nucleophiles. This reactivity is characteristic of N-(2-chloroethyl)amides and can lead to several important transformations.
The 2-chloroethyl group also functions as an alkylating agent. The electrophilic carbon can react with external nucleophiles, leading to substitution of the chlorine atom. This reactivity is harnessed in various applications where covalent bond formation with biological nucleophiles, such as thiol groups on proteins or nitrogen atoms in DNA, is desired. The presence of the electron-withdrawing 3,4-dichlorobenzoyl group can influence the electrophilicity of the 2-chloroethyl moiety, though the primary reactivity remains that of a classic alkyl chloride.
| Reaction Type | Description | Potential Product(s) | Key Mechanistic Feature |
|---|---|---|---|
| Intramolecular Cyclization | The amide oxygen or nitrogen acts as an internal nucleophile, attacking the chloro-substituted carbon. | Oxazoline (B21484) or other five-membered heterocycles | Nucleophilic attack with expulsion of Cl⁻ |
| Nucleophilic Substitution (Alkylation) | An external nucleophile (e.g., R-SH, R-NH₂) attacks the electrophilic carbon, displacing the chloride. | Substituted N-ethylbenzamide derivatives | Sₙ2-type reaction |
| Elimination | Under strongly basic conditions, dehydrohalogenation can occur to form an N-vinylbenzamide derivative. | 3,4-Dichloro-N-vinylbenzamide | E2-type reaction |
Reactivity Profile of the 3,4-Dichlorobenzamide (B1295324) Moiety in Various Chemical Environments
The 3,4-dichlorobenzamide moiety consists of a benzene (B151609) ring substituted with two chlorine atoms and an N-substituted amide group. The reactivity of this part of the molecule is primarily centered on the aromatic ring and the amide bond itself.
The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the chlorine atoms and the benzoyl group. Electrophiles will attack the ring more slowly compared to unsubstituted benzene, and substitution, if it occurs, will be directed to the positions least deactivated by the existing substituents.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly when compared to non-halogenated benzamides. For an SₙAr reaction to proceed, a strong nucleophile is required to attack the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is stabilized by electron-withdrawing groups. In the case of the 3,4-dichloro arrangement, these groups are not in the optimal ortho or para positions relative to each other to provide maximum stabilization for an attack at either chlorinated carbon. However, under forcing conditions (high temperature and pressure), substitution of one of the chlorine atoms by a strong nucleophile (e.g., hydroxide (B78521), alkoxide) may be possible.
The amide bond (–CO–NH–) itself is generally stable but can undergo reactions such as hydrolysis under acidic or basic conditions, which is discussed in the next section. The presence of chlorine atoms on the benzene ring can influence the electronic properties and, consequently, the reactivity of the amide group. nih.gov
Hydrolytic Stability and Degradation Pathways under Controlled Conditions
The hydrolytic stability of this compound is a critical parameter determining its persistence in aqueous environments. Hydrolysis can occur at two main sites: the amide linkage and the carbon-chlorine bond of the ethyl chain.
Amide hydrolysis is a well-characterized process that can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: Involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon.
This cleavage would result in the formation of 3,4-dichlorobenzoic acid and 2-chloroethylamine (B1212225). Studies on the degradation of the related compound 2,6-dichlorobenzamide (B151250) (BAM) show that it is highly persistent in water but can be hydrolyzed to 2,6-dichlorobenzoic acid (2,6-DCBA) by certain microorganisms possessing amidase enzymes. preprints.org This suggests that the dichlorobenzamide structure is generally resistant to simple chemical hydrolysis but can be enzymatically degraded.
Hydrolysis of the 2-chloroethyl group to form 3,4-Dichloro-N-(2-hydroxyethyl)benzamide is also a possible degradation route. This reaction is a nucleophilic substitution where water acts as the nucleophile. The rate of this reaction is typically slow under neutral pH but can be influenced by temperature and the presence of other nucleophiles.
A plausible degradation pathway for this compound in an aqueous environment could involve parallel or sequential reactions, as outlined below.
| Parent Compound | Reaction Site | Primary Degradation Product(s) | Secondary Degradation Product(s) |
|---|---|---|---|
| This compound | Amide Bond | 3,4-Dichlorobenzoic acid and 2-Chloroethylamine | - |
| C-Cl Bond (ethyl chain) | 3,4-Dichloro-N-(2-hydroxyethyl)benzamide | 3,4-Dichlorobenzoic acid and Ethanolamine (from subsequent amide hydrolysis) |
Investigation of Interactions with Inorganic Species and Metal Ions
The amide group and the chlorine atoms of this compound provide potential sites for interaction with inorganic species, including metal ions. The oxygen and nitrogen atoms of the amide linkage possess lone pairs of electrons and can act as ligands, coordinating to metal centers.
Research on a structurally related compound, 3,4-dichloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, has demonstrated its ability to form stable complexes with a variety of divalent metal ions. ekb.eg In that study, the ligand coordinated with copper(II), cobalt(II), nickel(II), and zinc(II) to form four-coordinated square planar complexes. ekb.eg The coordination typically involves the carbonyl oxygen and a nitrogen atom, forming a chelate ring that enhances the stability of the complex.
It is highly probable that this compound would exhibit similar behavior, acting as a ligand for various transition metal ions. The formation of such metal complexes can significantly alter the chemical and physical properties of the parent molecule. For instance, coordination to a metal ion can:
Increase the hydrolytic stability of the amide bond.
Modify the electrophilicity of the 2-chloroethyl group.
Change the solubility and partitioning behavior of the compound.
The interaction with metal ions is a key area of study in coordination chemistry and can be relevant for understanding the compound's behavior in biological systems or in environmental matrices where metal ions are present. mdpi.com
| Potential Ligating Atoms | Potential Metal Ions | Likely Complex Geometry | Reference Compound Study |
|---|---|---|---|
| Amide Oxygen, Amide Nitrogen | Cu(II), Co(II), Ni(II), Zn(II) | Square Planar, Tetrahedral | 3,4-dichloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide ekb.eg |
Exploration of Molecular Interactions in Biological Systems Non Clinical Perspective
Investigation of Molecular Targets and Pathways
While direct and extensive studies on the specific molecular targets of 3,4-Dichloro-N-(2-chloroethyl)benzamide are not widely available in public literature, its chemical structure suggests several plausible interactions with biological macromolecules.
Based on the known activities of structurally related benzamides, a primary area of investigation for this compound would be its potential as an enzyme inhibitor. Specifically, the benzamide (B126) scaffold is a known feature in inhibitors of histone deacetylases (HDACs). For instance, a related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been identified as a potent inhibitor of Class I HDACs, with significant activity against HDAC1, HDAC2, and HDAC3. This suggests that the dichlorobenzamide core of this compound could similarly orient the molecule within the active site of these enzymes, potentially leading to inhibitory activity. The chloroethyl group, while different from the bis(2-chloroethyl)amino moiety, could still influence binding affinity and selectivity.
Table 1: Enzymatic Inhibition Data for a Structurally Related Benzamide Derivative
| Compound | Target Enzyme | IC₅₀ (nM) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 |
| HDAC2 | 260.7 | |
| HDAC3 | 255.7 |
Data inferred from studies on analogous compounds.
The 3,4-dichlorobenzamide (B1295324) moiety is a key pharmacophore in a number of synthetic opioids, suggesting that this compound could potentially interact with opioid receptors. For example, the compound AH-7921, which shares the 3,4-dichlorobenzamide core, is a known µ-opioid agonist. The high lipophilicity conferred by the dichlorinated ring is thought to enhance receptor binding affinity. It is hypothesized that this compound may exhibit activity at opioid receptors, though direct binding studies and receptor profiling are needed to confirm this.
Mechanistic Chemical Biology Studies (e.g., covalent binding mechanisms, if applicable)
The presence of a 2-chloroethyl group on the amide nitrogen introduces the potential for this compound to act as a covalent modifier of biological macromolecules. This reactive moiety can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is susceptible to nucleophilic attack by residues such as cysteine, histidine, or lysine (B10760008) on proteins, or by nucleobases in DNA. This mechanism is characteristic of nitrogen mustards. Such covalent bond formation would lead to irreversible inhibition of enzyme activity or disruption of protein function. However, specific studies demonstrating this covalent binding mechanism for this compound have not been reported.
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Recognition and Specificity (focus on chemical structure, not therapeutic outcomes)
The biological activity of dichlorobenzamide derivatives is significantly influenced by the nature and position of substituents on both the benzamide and the N-linked moiety.
Dichlorination Pattern: The 3,4-dichloro substitution on the benzene (B151609) ring is a common feature in many biologically active benzamides. This substitution pattern is known to enhance lipophilicity, which can facilitate passage through biological membranes and improve binding to hydrophobic pockets in target proteins.
N-Substituent: The N-(2-chloroethyl) group is a critical feature that imparts the potential for covalent interactions. Modification of this group would be expected to significantly alter the compound's biological activity. For instance, replacement with a less reactive N-(2-hydroxyethyl) group would likely abolish any covalent binding potential and is predicted to lower lipophilicity. Conversely, more complex N-alkyl or cyclohexyl derivatives, as seen in potent opioids like U-47700, demonstrate that modifications at this position can dramatically influence potency and receptor selectivity.
Comparative Analysis with Established Chemical Probes for Biological Systems
To understand the potential utility of this compound as a chemical probe, it is useful to compare it with established compounds that target similar biological pathways.
Table 2: Comparative Analysis of this compound and Related Compounds
| Compound | Core Structure | Key Functional Group(s) | Hypothesized/Known Biological Activity |
| This compound | 3,4-Dichlorobenzamide | N-(2-chloroethyl) | Hypothesized opioid activity; potential covalent modifier. |
| AH-7921 | 3,4-Dichlorobenzamide | N-[[1-(dimethylamino)cyclohexyl]methyl] | µ-opioid agonist. |
| U-47700 | 3,4-Dichlorobenzamide | N-(2-(dimethylamino)cyclohexyl)-N-methyl | Potent µ-opioid agonist. |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Benzamide | 4-(bis(2-chloroethyl)amino), N-(2-aminophenyl) | Class I HDAC inhibitor. |
| 3,4-Dichloro-N-(2-hydroxyethyl)benzamide | 3,4-Dichlorobenzamide | N-(2-hydroxyethyl) | Lower lipophilicity; potential for different synthetic applications. |
Study of Interactions with Pathogen-Specific Macromolecules (e.g., antiparasitic mechanisms)
Benzamide and benzimidazole (B57391) derivatives have been investigated for their antiparasitic activities. mdpi.comnih.govnih.gov The mechanism of action for many antiparasitic drugs involves the inhibition of essential parasite enzymes or disruption of critical cellular processes. mdpi.com For example, some benzimidazoles function by inhibiting tubulin polymerization in parasites. While direct evidence is lacking for this compound, its structural components suggest plausible, yet uninvestigated, antiparasitic potential. The dichlorinated phenyl ring is a feature found in some antimicrobial and antiparasitic compounds, and the reactive chloroethyl group could potentially alkylate parasite-specific macromolecules, leading to their inactivation. Further research would be required to explore these potential antiparasitic mechanisms.
Potential Applications in Chemical Biology and Advanced Chemical Materials
Utilization as a Synthetic Intermediate for the Construction of More Complex Molecular Architectures
3,4-Dichloro-N-(2-chloroethyl)benzamide serves as a versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites that allow for the construction of more intricate molecular architectures. The chloroethyl group is susceptible to nucleophilic substitution reactions, while the dichlorinated aromatic ring can undergo various transformations, making it a key intermediate in the synthesis of diverse compounds, including bioactive heterocycles.
The N-(2-chloroethyl) moiety can readily react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups and extend the molecular structure. This reactivity is fundamental to the synthesis of more complex benzamide (B126) derivatives with potential applications in medicinal chemistry. For instance, the substitution of the chlorine atom can lead to the formation of compounds with enhanced biological activity or altered physicochemical properties.
Furthermore, the dichlorinated benzene (B151609) ring provides a scaffold for the synthesis of heterocyclic compounds. Benzamide derivatives are known precursors for the synthesis of heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocyclic systems are present in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of such heterocycles often involves the cyclization of appropriately substituted benzamide precursors, highlighting the importance of this compound as a starting material in the development of novel therapeutic agents.
The following table summarizes some potential synthetic transformations of this compound:
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Structures |
| N-(2-chloroethyl) group | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Extended-chain benzamides, Amine or Thioether functionalized derivatives |
| Dichlorinated benzene ring | Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted dichlorobenzamides |
| Amide group | Cyclization reactions | Dehydrating agents, Sulfurizing agents | Heterocyclic compounds (e.g., oxazolines, thiazolines) |
Development as a Chemical Probe for Fundamental Biological Research
The development of chemical probes is crucial for elucidating complex biological processes and identifying new therapeutic targets. Benzamide derivatives have emerged as a promising class of compounds for the design of such probes due to their ability to interact with a variety of biological targets, including enzymes and receptors. While specific studies on this compound as a chemical probe are not extensively documented, its structural features and the known biological activities of related compounds suggest its potential in this area.
Benzamide-based molecules have been successfully developed as probes for studying enzyme activity, particularly for histone deacetylases (HDACs). These probes often incorporate a photoreactive group that allows for covalent labeling of the target enzyme upon photoactivation, facilitating the identification of binding sites and the study of enzyme-inhibitor interactions. Given the reactive nature of the chloroethyl group in this compound, it could potentially be modified to incorporate such photoaffinity labeling groups.
Moreover, radiolabeled benzamide derivatives have been utilized as imaging agents in positron emission tomography (PET) to visualize and study disease states, such as malignant melanoma. The dichlorinated benzene ring of this compound could be a suitable scaffold for the introduction of radioisotopes, enabling its development as a PET tracer for specific biological targets.
The potential of this compound as a chemical probe is further supported by the diverse biological activities reported for benzamide derivatives, including:
Enzyme Inhibition: Targeting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease.
Receptor Modulation: Interacting with various receptors in the central nervous system.
Antimicrobial and Antifungal Activity: Exhibiting efficacy against a range of pathogens.
Further research could focus on synthesizing derivatives of this compound with reporter groups (e.g., fluorescent tags, biotin) to facilitate its use as a molecular probe in fundamental biological research.
Role in the Synthesis of Agrochemicals and Related Chemical Industry Products
The benzamide functional group is a key component in a number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. These compounds often exert their effects by targeting specific enzymes or biological pathways in pests and weeds. The structural features of this compound make it a plausible precursor for the synthesis of novel agrochemical candidates.
The fungicidal activity of many benzamide derivatives is well-established. They can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the respiratory chain in fungi. The dichlorinated phenyl ring is a common feature in many active agrochemicals, and its combination with the reactive N-alkyl side chain in this compound provides a template for creating a diverse library of potential fungicides. By modifying the side chain or the substitution pattern on the aromatic ring, it is possible to fine-tune the activity and selectivity of these compounds.
In addition to fungicides, benzamide derivatives have been explored as insecticides. Some diamide (B1670390) insecticides, which contain two amide groups, have shown high efficacy against a range of insect pests. While this compound is a monoamide, it can serve as a starting material for the synthesis of more complex diamide structures. Furthermore, the incorporation of heterocyclic moieties, which can be synthesized from benzamide precursors, is a common strategy in the design of modern pesticides. For example, 1,2,4-oxadiazole (B8745197) and pyrazole-containing benzamides have demonstrated significant insecticidal and fungicidal activities.
The potential of this compound in the agrochemical industry is summarized in the table below:
| Agrochemical Class | Potential Role of this compound |
| Fungicides | Precursor for SDHI fungicides and other benzamide-based antifungal agents. |
| Insecticides | Starting material for the synthesis of diamide insecticides and heterocyclic pesticides. |
| Herbicides | The benzamide scaffold is present in some herbicides, suggesting potential for development. |
Exploration in the Field of Advanced Materials Chemistry (e.g., polymer precursors or functional materials)
The application of benzamide derivatives extends beyond the life sciences into the realm of materials chemistry. The rigid aromatic structure and the potential for hydrogen bonding conferred by the amide group make benzamides attractive building blocks for the synthesis of functional polymers and advanced materials.
Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from the rigid polymer backbone and strong intermolecular hydrogen bonds between the amide groups. While the synthesis of high molecular weight polyamides typically involves the condensation of diamines and diacid chlorides, functionalized benzamides can be used to introduce specific properties into the polymer chain or to create well-defined oligomers that can then be polymerized. The bifunctional nature of derivatives of this compound (for example, after converting the chloroethyl group to an aminoethyl group) could allow it to act as a monomer in polymerization reactions.
Furthermore, benzoxazines are a class of thermosetting resins that polymerize via ring-opening polymerization to form polybenzoxazines, which exhibit excellent thermal and mechanical properties. The synthesis of benzoxazine (B1645224) monomers often involves the reaction of a phenol, a primary amine, and formaldehyde. Amide-functionalized polybenzoxazine precursors have been successfully synthesized, indicating that benzamide derivatives could be incorporated into these high-performance materials to impart specific functionalities. The presence of the dichlorinated ring in this compound could also lead to polymers with enhanced flame retardancy or other desirable properties.
The potential applications in materials chemistry are highlighted below:
| Material Type | Potential Role of this compound |
| Aromatic Polyamides (Aramids) | As a functionalized monomer or precursor for oligomers to create polymers with tailored properties. |
| Polybenzoxazines | Incorporation into the polymer structure to enhance thermal stability, flame retardancy, or other functionalities. |
| Functional Materials | The dichlorinated aromatic ring can be a site for further functionalization to create materials with specific optical or electronic properties. |
Future Directions and Emerging Research Avenues for 3,4 Dichloro N 2 Chloroethyl Benzamide
Development of Advanced Catalytic Methods for its Synthesis and Derivatization
The synthesis of 3,4-Dichloro-N-(2-chloroethyl)benzamide and its derivatives is poised to benefit from the development of novel catalytic strategies that offer greater efficiency, selectivity, and sustainability compared to traditional methods. Current synthetic routes often rely on stoichiometric reagents, which can generate significant waste. Future research will likely focus on catalytic approaches to overcome these limitations.
One promising area is the use of transition-metal catalysis for the amidation reaction. While traditional methods may involve the activation of the carboxylic acid precursor, 3,4-dichlorobenzoic acid, with reagents like thionyl chloride, catalytic methods could enable direct amide bond formation with higher atom economy. Research into catalysts based on metals like palladium, copper, or iron for C-N bond formation could lead to milder reaction conditions and reduced byproduct formation.
Furthermore, the derivatization of the this compound scaffold can be significantly enhanced through catalysis. For instance, catalytic C-H activation could allow for the selective functionalization of the aromatic ring, opening up avenues to a diverse range of new analogues with potentially novel properties. Similarly, catalytic modifications of the chloroethyl side chain could provide access to derivatives with altered reactivity and biological activity.
Biocatalysis represents another frontier for the synthesis of this compound. The use of enzymes, such as lipases or engineered amide ligases, for amide bond formation is gaining traction as a green and highly selective alternative to chemical catalysis. rsc.orgnih.govresearchgate.netsemanticscholar.org These enzymatic methods operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov Research into identifying or engineering enzymes that can efficiently catalyze the reaction between 3,4-dichlorobenzoic acid or its activated forms and 2-chloroethylamine (B1212225) would be a significant step towards a more sustainable synthesis. rsc.orgresearchgate.net
| Catalytic Approach | Potential Advantages for this compound | Key Research Focus |
| Transition-Metal Catalysis | Higher atom economy, milder reaction conditions, reduced waste. | Development of catalysts for direct amidation and C-H functionalization. |
| Biocatalysis | High selectivity, mild and environmentally benign conditions, use of renewable resources. nih.gov | Screening for and engineering of enzymes (e.g., lipases, amide ligases) for the specific amide bond formation. rsc.orgnih.govresearchgate.netsemanticscholar.org |
| Organocatalysis | Metal-free synthesis, often milder conditions. | Exploration of organocatalysts for the activation of the carboxylic acid or amine. |
Application of High-Throughput Screening for Novel Mechanistic Insights in Chemical Reactions
High-throughput screening (HTS) is a powerful technology that enables the rapid testing of a large number of chemical reactions under various conditions. youtube.com The application of HTS to the synthesis and derivatization of this compound can provide unprecedented mechanistic insights and accelerate the discovery of optimized reaction protocols.
By employing automated robotic systems, researchers can systematically vary parameters such as catalysts, solvents, temperatures, and reactant ratios in a miniaturized format, such as 384-well or 1536-well microplates. axxam.com This allows for the efficient exploration of a vast reaction space to identify optimal conditions for the synthesis of the target compound with high yield and purity.
Beyond optimization, HTS can be instrumental in elucidating reaction mechanisms. By analyzing the outcomes of thousands of reactions, patterns can emerge that reveal the influence of different factors on the reaction pathway. For example, screening a library of ligands for a metal-catalyzed cross-coupling reaction to derivatize the benzamide (B126) core could reveal structure-activity relationships that provide clues about the rate-determining step or the nature of the active catalytic species.
Furthermore, HTS can be coupled with advanced analytical techniques, such as mass spectrometry or spectroscopy, for rapid product analysis. This integration allows for the real-time monitoring of reaction progress and the identification of byproducts, offering a more complete picture of the reaction landscape. The vast datasets generated from HTS can then be analyzed using statistical and machine learning tools to build predictive models for reaction outcomes.
| HTS Application Area | Potential Impact on this compound Research | Enabling Technologies |
| Reaction Optimization | Rapid identification of optimal conditions for synthesis and derivatization. | Automated liquid handlers, microplate readers, robotic platforms. axxam.com |
| Mechanistic Studies | Elucidation of reaction pathways and the role of catalysts and reagents. | High-throughput analytical techniques (e.g., MS, HPLC), data analysis software. |
| Discovery of New Reactions | Screening for novel transformations to create diverse derivatives. | Combinatorial chemistry approaches, diverse catalyst and reagent libraries. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Modeling and Design
In the realm of synthesis, ML models can be trained to predict the success or yield of a chemical reaction based on the reactants, reagents, and conditions. aiche.org This can guide chemists in selecting the most promising synthetic routes for this compound and its derivatives, saving time and resources. These models can learn complex relationships within reaction data that may not be immediately obvious to human researchers. aiche.org
| AI/ML Application | Description | Potential Benefit for this compound |
| Property Prediction | Training models to predict physicochemical and biological properties from molecular structure. huggingface.conih.gov | Rapidly screen virtual libraries of derivatives for desired attributes. |
| Reaction Outcome Prediction | Using algorithms to forecast the yield or success of a chemical synthesis. aiche.org | Optimize synthetic routes and reduce the number of failed experiments. |
| De Novo Molecular Design | Employing generative models to create novel chemical structures with specific properties. mit.edu | Discover new and potentially more effective analogues of the target compound. |
Implementation of Sustainable Synthesis and Green Chemistry Approaches for its Production and Transformations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mcgill.ca The future production and transformation of this compound will increasingly be guided by these principles to minimize its environmental impact.
A key focus will be the use of greener solvents. Traditional organic solvents often pose environmental and health risks. Research into replacing them with more benign alternatives, such as water, supercritical fluids, or bio-based solvents, is crucial. nih.gov Solvent-free reaction conditions are an even more sustainable option, where the reactants themselves act as the reaction medium. tandfonline.comfigshare.comtandfonline.com
Improving atom economy is another central tenet of green chemistry. This involves designing synthetic routes where the maximum proportion of atoms from the starting materials is incorporated into the final product. Catalytic reactions, as discussed earlier, are inherently more atom-economical than stoichiometric ones. springernature.com
The use of renewable feedstocks is also a significant long-term goal. While the synthesis of this compound currently relies on petroleum-derived starting materials, future research could explore pathways from biomass-derived platform chemicals.
Finally, energy efficiency is a critical consideration. The development of synthetic methods that proceed at ambient temperature and pressure, or that utilize alternative energy sources like microwave or ultrasound irradiation, can significantly reduce the energy consumption of the manufacturing process. researchgate.net These techniques can often lead to shorter reaction times and improved yields. researchgate.net
| Green Chemistry Principle | Application to this compound | Expected Outcome |
| Safer Solvents/Solvent-Free Conditions | Replacing hazardous organic solvents with greener alternatives or eliminating them altogether. nih.govtandfonline.comfigshare.comtandfonline.com | Reduced environmental pollution and improved worker safety. |
| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the product, often through catalysis. springernature.com | Minimized waste generation and more efficient use of resources. |
| Renewable Feedstocks | Exploring synthetic routes from biomass-derived starting materials. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
| Energy Efficiency | Utilizing milder reaction conditions or alternative energy sources like microwaves or ultrasound. researchgate.net | Lower energy consumption and potentially faster reaction rates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
